
4-Hydroxybenzene-1-sulfonic acid dihydrate
Overview
Description
4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as phenol-4-sulfonic acid dihydrate, is an organic compound with the molecular formula C6H6O4S·2H2O. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzene-1-sulfonic acid dihydrate can be synthesized through the sulfonation of phenol. The reaction involves treating phenol with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the dihydrate form of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzene-1-sulfonic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
4-Hydroxybenzene-1-sulfonic acid dihydrate serves as a crucial intermediate in organic synthesis. It is used in the preparation of various compounds and materials:
- Synthesis of Sulfonates : It is employed in the synthesis of difluoromethyl sulfonates, which are important in pharmaceutical chemistry for developing new drugs .
- Coordination Polymers : The compound has been utilized to create luminescent ladder-like lanthanide coordination polymers, which have potential applications in optoelectronics .
Table 1: Applications in Organic Synthesis
Application | Description |
---|---|
Difluoromethyl Sulfonates | Used in drug synthesis |
Luminescent Coordination Polymers | Development of advanced materials |
Pharmaceutical Applications
In the pharmaceutical industry, 4-hydroxybenzenesulfonic acid dihydrate is recognized for its bioactive properties:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from it have shown promising results in inhibiting cyclooxygenase enzymes, which are targets for anti-inflammatory drugs .
Case Study: Anti-inflammatory Activity
A study evaluated several derivatives of benzimidazole synthesized using 4-hydroxybenzenesulfonic acid as a precursor. These compounds demonstrated notable analgesic activity and reduced edema volume compared to standard drugs like diclofenac.
Material Science Applications
The compound is also relevant in material science:
- Polymer Chemistry : It has been used to prepare new polynorbornene ionomers with fluorinated pendant groups, enhancing the properties of polymers for various applications .
Table 2: Material Science Applications
Application | Description |
---|---|
Ionomers | Creation of advanced polymer materials |
Coordination Complexes | Development of materials with unique optical properties |
Analytical Chemistry
In analytical chemistry, 4-hydroxybenzenesulfonic acid dihydrate functions as a reagent for various analytical techniques:
- Chromatography : It can be employed as a derivatizing agent to enhance the detection of certain analytes in chromatographic methods.
Mechanism of Action
The mechanism of action of 4-hydroxybenzene-1-sulfonic acid dihydrate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
4-Hydroxybenzene-1-sulfonic acid dihydrate can be compared with other similar compounds such as:
Phenol-4-sulfonic acid: Similar structure but without the dihydrate form.
3,5-Dichloro-4-hydroxybenzenesulfonic acid: Contains additional chlorine atoms, altering its reactivity and applications.
4-Hydroxybenzenesulfonic acid potassium salt: The potassium salt form, which has different solubility and reactivity properties
These comparisons highlight the unique properties of this compound, such as its solubility in water and its specific reactivity in various chemical reactions.
Biological Activity
4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as sodium 4-hydroxybenzenesulfonate dihydrate, is a sulfonated phenolic compound with various applications in chemistry and biochemistry. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential therapeutic applications.
- Molecular Formula : C₆H₅O₄S
- Molecular Weight : 173.16 g/mol
- CAS Number : 10580-19-5
- Synonyms : Sodium 4-hydroxybenzenesulfonate dihydrate, phenol-4-sulfonic acid sodium salt dihydrate
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, the compound has demonstrated effectiveness against several bacterial strains.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Bacillus cereus | Moderate |
Pseudomonas aeruginosa | Low |
In a study conducted by researchers at MDPI, it was found that derivatives of phenolic compounds, including 4-hydroxybenzene-1-sulfonic acid, displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound has shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Assay Method | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 45.3 |
ABTS Radical Scavenging | 37.8 |
FRAP (Ferric Reducing Antioxidant Power) | 28.5 |
These results suggest that the compound's antioxidant properties may contribute to its protective effects against cellular damage .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Molecular Catalysis examined the efficacy of various sulfonated phenolic compounds, including this compound, against pathogenic bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 100 µg/mL for Staphylococcus aureus .
Case Study 2: Antioxidant Properties
In another investigation focused on the antioxidant capabilities of phenolic compounds, researchers employed the DPPH assay to assess the radical scavenging activity of this compound. The compound exhibited a significant reduction in DPPH radical concentration, highlighting its potential use in food preservation and nutraceutical applications .
Q & A
Basic Question: What are the primary methods for structural identification and purity assessment of 4-hydroxybenzene-1-sulfonic acid dihydrate?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze proton and carbon environments to confirm the aromatic sulfonic acid group and hydroxyl substitution pattern. For example, the hydroxyl proton (C4-OH) typically appears as a singlet in -NMR due to deshielding by the sulfonic acid group .
- X-ray Diffraction (XRD) : Determine the dihydrate structure by resolving hydrogen-bonding networks between water molecules and the sulfonic acid group. Compare lattice parameters with reference data .
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-MS) to verify the molecular ion peak at m/z 216.18 (calculated for CHOS·2HO) .
- Elemental Analysis : Confirm stoichiometry (e.g., C: 27.3%, H: 4.5%, S: 12.1%) using combustion analysis .
Basic Question: How can researchers optimize synthetic routes for this compound?
Answer:
Synthesis typically involves sulfonation of phenol, but reaction conditions must be carefully controlled:
- Sulfonation Agents : Use concentrated sulfuric acid (HSO) or sulfur trioxide (SO) under controlled temperatures (80–100°C) to avoid over-sulfonation .
- Hydration Control : Introduce stoichiometric water (2:1 molar ratio) post-reaction to stabilize the dihydrate form. Monitor pH (ideally 4–6) to prevent hydrolysis of the sulfonic acid group .
- Crystallization : Recrystallize from ethanol-water mixtures (1:3 v/v) at 4°C to yield high-purity crystals .
Advanced Question: How do environmental factors (humidity, temperature) impact the stability of the dihydrate form?
Answer:
The dihydrate form is hygroscopic and sensitive to humidity:
-
Stability Thresholds :
Relative Humidity (RH) Stability Outcome <15% RH Partial dehydration to anhydrate 15–60% RH Stable dihydrate >60% RH Deliquescence -
Storage Recommendations : Store at 5°C in desiccators with silica gel. Avoid freeze-thaw cycles to prevent phase transitions .
Advanced Question: What experimental strategies resolve contradictions in solubility data for this compound?
Answer:
Discrepancies in solubility (e.g., in water vs. organic solvents) arise from hydration dynamics and ionic strength:
- Ionic Strength Adjustment : Use buffered solutions (e.g., sodium acetate, pH 4.6) to standardize measurements and suppress dissociation artifacts .
- Temperature Gradients : Perform solubility studies at 10°C intervals (10–50°C) to identify phase boundaries. For example, solubility in ethanol increases nonlinearly above 30°C due to disrupted hydrogen bonding .
- Karl Fischer Titration : Quantify bound vs. free water in the dihydrate to distinguish intrinsic solubility from hydration effects .
Advanced Question: How can crystallization kinetics be modulated to improve crystal morphology for X-ray studies?
Answer:
Tailor nucleation and growth phases using additives:
-
Additive Screening :
Additive Effect on Morphology Sodium 1-octanesulfonate Needle-like crystals (enhanced aspect ratio) EDTA Suppresses twinning Polyethylene glycol (PEG) Reduces agglomeration -
Seeding Techniques : Introduce pre-formed microcrystals to synchronize nucleation and improve diffraction quality .
Advanced Question: What analytical methods detect trace impurities in this compound?
Answer:
- UHPLC-MS/MS : Use a C18 column with mobile phase methanol/0.1% formic acid (70:30) to separate sulfonated byproducts (e.g., 4-methylbenzenesulfonic acid). Limit of detection (LOD) < 0.1 ppm is achievable .
- ICP-OES : Quantify metal impurities (e.g., Na, K) from synthesis reagents. Calibrate with certified reference materials (CRMs) .
- Ion Chromatography : Detect residual sulfate ions (retention time ~4.2 min) using a Dionex AS11-HC column and suppressed conductivity detection .
Advanced Question: How does the compound’s sulfonic acid group influence its reactivity in catalytic applications?
Answer:
The -SOH group acts as a Brønsted acid catalyst in esterification and condensation reactions:
- Acid Strength : pKa ≈ −2.1 enables proton donation in non-aqueous media (e.g., acetonitrile). Compare with weaker acids like p-toluenesulfonic acid (pKa −1.3) .
- Thermal Stability : Decomposes above 250°C, limiting high-temperature applications. Prefer immobilized forms (e.g., silica-supported) to enhance recyclability .
Properties
IUPAC Name |
4-hydroxybenzenesulfonic acid;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULJAPNZJRJMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060026-75-5 | |
Record name | 4-hydroxybenzene-1-sulfonic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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